
Ethyl 2-bromovalerate
Overview
Description
Ethyl 2-bromovalerate: is an organic compound with the molecular formula C7H13BrO2 . It is a clear, colorless liquid known for its use as an organic building block in the synthesis of various pharmaceutical compounds . The compound is characterized by the presence of a bromine atom attached to the valeric acid moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromovalerate can be synthesized through the bromination of valeric acid followed by esterification. The typical synthetic route involves the following steps:
Bromination: Valeric acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide to introduce the bromine atom at the alpha position.
Esterification: The resulting 2-bromovaleric acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position undergoes nucleophilic substitution (SN₂ or SN₁ mechanisms), enabling the introduction of functional groups.
Key Findings :
-
Substitution efficiency depends on solvent polarity and nucleophile strength.
-
Steric hindrance at the β-position slows SN₂ kinetics compared to primary bromides .
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-bromovaleric acid:
Conditions | Reagents | Products | Reaction Time |
---|---|---|---|
Acidic | H₂SO₄ (conc.), H₂O, reflux | 2-Bromovaleric acid + Ethanol | 6–8 hrs |
Basic | NaOH (10%), H₂O, reflux | Sodium 2-bromovalerate + Ethanol | 3–4 hrs |
Applications :
Nitration and Oxidation
This compound participates in nitration and oxidation, though the bromine atom influences regioselectivity:
Nitration
Reaction with nitric acid (HNO₃) in acetic anhydride yields nitro derivatives:
-
Primary Products : 4-Nitrovalerate (major), 3-nitrovalerate (minor), 2-nitrovalerate (trace) .
-
Conditions : 3–63°C, 6–24 hrs.
-
Mechanism : Radical nitration at tertiary carbon sites due to bromine’s electron-withdrawing effect .
Oxidation
Strong oxidants (e.g., KMnO₄) convert the compound to ketones or carboxylic acids:
Grignard and Cross-Coupling Reactions
This compound serves as an electrophile in metal-mediated reactions:
Reaction | Reagents | Products |
---|---|---|
Grignard | CH₃MgBr, THF, 0°C | Ethyl 2-(methyl)valerate |
Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | Biaryl derivatives |
Key Insight :
-
The bromide’s reactivity enables C–C bond formation, critical in constructing complex drug scaffolds (e.g., anti-tumor agents) .
Thermal Decomposition
At elevated temperatures (>150°C), decarboxylation occurs:
Scientific Research Applications
Organic Synthesis
Ethyl 2-bromovalerate serves as a versatile building block in organic synthesis. Its bromine atom makes it a good electrophile, allowing it to participate in various nucleophilic substitution reactions. Some notable applications include:
- Synthesis of Thiazolidinones: this compound has been used to synthesize thiazolidinone derivatives through reactions with bifunctional reagents like methyl bromoacetate and diethyl acetylenedicarboxylate. These reactions often yield high selectivity and moderate to good yields of the desired products .
- Formation of Cyclic Compounds: The compound can also be utilized in the formation of cyclic structures, such as spiro compounds, by reacting with nitrogen-containing nucleophiles. This application is particularly relevant in the development of new pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Antitumor Activity: Research has indicated that derivatives of this compound can exhibit antitumor properties when incorporated into larger molecular frameworks. Studies have shown that modifications can lead to compounds with improved efficacy against cancer cell lines .
- Drug Development: The compound's ability to act as an intermediate allows for the synthesis of novel drug candidates. Its derivatives can be tailored to enhance bioactivity and target specificity, making it a valuable asset in drug discovery programs .
Materials Science
This compound is also being investigated for its applications in materials science:
- Polymer Chemistry: The compound can be used as a monomer or crosslinking agent in polymer synthesis, contributing to the development of new materials with desirable mechanical and thermal properties. Its reactivity allows for the creation of functionalized polymers that can find applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-bromovalerate involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the modification of enzymes and proteins, leading to changes in their activity and function . The compound can also participate in various metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Ethyl 2-chlorovalerate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-iodovalerate: Contains an iodine atom instead of bromine.
Ethyl valerate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: Ethyl 2-bromovalerate is unique due to the presence of the bromine atom, which imparts higher reactivity compared to its chloro and iodo counterparts.
Biological Activity
Ethyl 2-bromovalerate (CAS No. 615-83-8) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₃BrO₂
- Molecular Weight : 209.09 g/mol
- Boiling Point : 190–192 °C
- Density : 1.226 g/cm³
- Solubility : Soluble in organic solvents, with varying solubility reported between 0.363 mg/ml and 0.797 mg/ml depending on the method used for measurement .
This compound exhibits significant biological activity primarily through its role as an inhibitor of fatty acid synthesis. Research has shown that it inhibits the activity of enzymes involved in this metabolic pathway, which can impact lipid metabolism and energy homeostasis.
Enzyme Inhibition
The compound has been identified as an inhibitor of:
- Acetyl-CoA Carboxylase (ACC) : A key enzyme in fatty acid biosynthesis.
- Fatty Acid Synthase (FAS) : Involved in the elongation of fatty acids.
The inhibition of these enzymes suggests potential therapeutic applications in conditions characterized by dysregulated lipid metabolism, such as obesity and type 2 diabetes .
Biological Activity and Case Studies
Several studies have documented the biological effects of this compound:
- Inhibition of Lipid Accumulation :
- Impact on Cell Proliferation :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 2-bromovalerate, and how can purity be optimized?
this compound is typically synthesized via the α-bromination of ethyl valerate using bromine or N-bromosuccinimide (NBS) under radical or acidic conditions. For high purity, distillation under reduced pressure (e.g., boiling point 190–192°C at atmospheric pressure) is recommended, followed by characterization via GC-MS to confirm >99% purity . Impurities often arise from incomplete bromination or side reactions; rigorous drying of reagents and inert gas purging can mitigate these issues .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Key methods include:
- NMR : H NMR (δ ~4.2 ppm for ester -OCH, δ ~1.3–1.6 ppm for methyl/methylene groups) and C NMR (δ ~170 ppm for carbonyl, δ ~40–50 ppm for brominated carbon) .
- GC-MS : Molecular ion peak at m/z 208 (M) and fragmentation patterns consistent with bromoester cleavage .
- IR : C=O stretch at ~1740 cm and C-Br stretch at ~550–600 cm .
Q. How should this compound be handled to ensure laboratory safety?
The compound is classified under hazard codes 6.3A (acute toxicity) and 6.4A (skin corrosion/irritation). Use in a fume hood with nitrile gloves and protective eyewear. Store in amber glass at 2–8°C under inert gas to prevent hydrolysis or photodegradation . Spills require neutralization with sodium bicarbonate and absorption via vermiculite .
Q. What are the solvent compatibility considerations for this compound in nucleophilic substitution reactions?
The ester is soluble in non-polar solvents (e.g., THF, DCM) but insoluble in water. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in SN reactions by stabilizing transition states. Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in stereoselective syntheses?
The bromine atom at the α-position creates a reactive electrophilic center, while the ethyl ester group provides moderate steric hindrance. In diastereoselective reactions (e.g., with chiral alcohols), the 2-bromo substituent directs nucleophilic attack, yielding diastereomer ratios up to 5:1. Computational studies (DFT) can model transition-state geometries to predict selectivity .
Q. What experimental strategies resolve contradictions in reported diastereomeric ratios for this compound-derived products?
Discrepancies in ratios (e.g., 3:1 vs. 5:1) may stem from:
- Reaction temperature : Lower temperatures favor kinetic control, altering selectivity.
- Base selection : NaH vs. KCO can modify deprotonation rates and transition states. Systematic variation of these parameters, coupled with in-situ monitoring (e.g., HPLC), can identify optimal conditions .
Q. How can the stability of this compound under varying pH and temperature conditions be quantified?
Conduct accelerated degradation studies:
- pH stability : Incubate in buffered solutions (pH 2–12) and monitor via H NMR for ester hydrolysis (loss of ethyl group signals).
- Thermal stability : Use TGA/DSC to determine decomposition onset temperatures (>150°C under nitrogen) .
Q. What mechanistic insights explain competing pathways in cross-coupling reactions involving this compound?
In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), β-hydride elimination competes with transmetalation, leading to byproducts. Ligand screening (e.g., bulky phosphines) and additive optimization (e.g., CsCO) suppress elimination, improving yields .
Q. How do substituent effects in this compound analogs impact their utility in multi-step syntheses?
Comparative studies of 2-bromo esters (e.g., ethyl 2-bromopropionate vs. 2-bromovalerate) reveal that longer alkyl chains reduce electrophilicity, slowing SN rates but improving solubility in lipidic systems. This trade-off informs reagent selection for target applications (e.g., drug vs. polymer synthesis) .
Q. What chromatographic techniques are optimal for resolving this compound from complex reaction mixtures?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation. For enantiomeric resolution, chiral columns (e.g., Chiralpak IA) with hexane/IPA eluents are effective. Validate with spiked standards to confirm retention times .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-reference experimental conditions (e.g., solvent, catalyst loadings) across studies to isolate variables affecting reproducibility .
- Ethical Documentation : Adhere to ICMJE standards for reagent purity, hazard protocols, and data transparency to ensure replicability .
Properties
IUPAC Name |
ethyl 2-bromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIRXYHFPHWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275770, DTXSID10862292 | |
Record name | Ethyl 2-bromovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-83-8, 112889-44-8 | |
Record name | Pentanoic acid, 2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-bromovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.